molecular formula C14H26N2O2 B2965481 tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate CAS No. 1889977-57-4

tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate

Cat. No.: B2965481
CAS No.: 1889977-57-4
M. Wt: 254.374
InChI Key: NPWAIUWDYHLOJL-UHFFFAOYSA-N
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Description

tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate is a chemical compound with the molecular formula C14H26N2O2 It is a derivative of piperidine and cyclobutane, featuring a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate typically involves the reaction of piperidine derivatives with cyclobutyl carbamates. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the cyclobutyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or cyclobutyl derivatives.

Scientific Research Applications

tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl (1-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl (1-(piperidin-4-yl)cyclobutyl)carbamate is unique due to its combination of a piperidine ring and a cyclobutyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-14(7-4-8-14)11-5-9-15-10-6-11/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWAIUWDYHLOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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